

"1-Fluoro-2-methylpropan-2-amine" molecular weight and formula

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Compound of Interest

Compound Name: 1-Fluoro-2-methylpropan-2-amine

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An In-depth Technical Guide on 1-Fluoro-2-methylpropan-2-amine

This technical guide provides a detailed overview of the chemical properties, analytical methodologies, and a potential synthesis workflow for **1-Fluoro-2-methylpropan-2-amine**, a fluorinated amine of interest to researchers, scientists, and professionals in drug development.

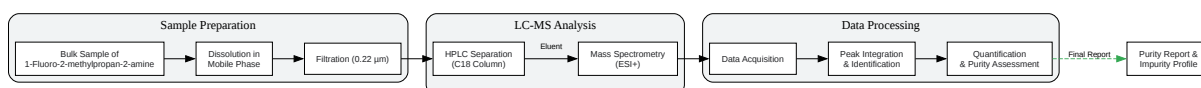
Core Molecular Data

1-Fluoro-2-methylpropan-2-amine is a chemical compound with the IUPAC name **1-fluoro-2-methylpropan-2-amine**. Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C4H10FN	[1][2]
Molecular Weight	91.13 g/mol	[1][2]
IUPAC Name	1-fluoro-2-methylpropan-2-amine	[1]
SMILES	<chem>CC(C)(CF)N</chem>	[1]
InChI Key	CHODSSFYKUSDHG-UHFFFAOYSA-N	[1]
CAS Number	112433-52-0	[2]

Hypothetical Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of **1-Fluoro-2-methylpropan-2-amine** and its potential impurities using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique in pharmaceutical development.[3][4]



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Analytical workflow for **1-Fluoro-2-methylpropan-2-amine**.

Experimental Protocols

Quantitative Analysis by LC-MS

This protocol outlines a method for the quantitative analysis of **1-Fluoro-2-methylpropan-2-amine** and the identification of potential impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.

- Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.

Mass Spectrometry Conditions:

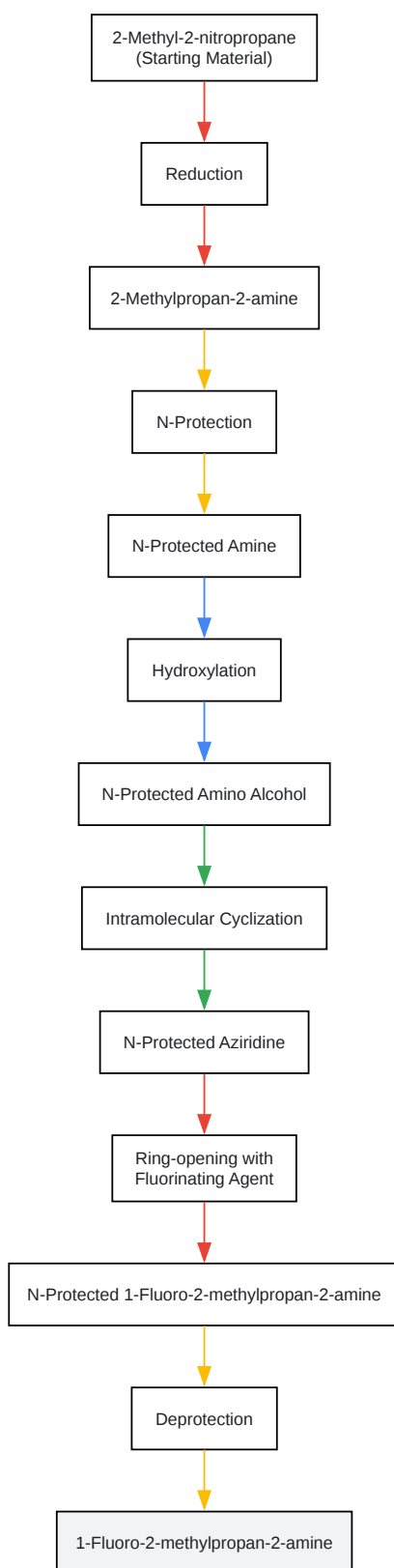
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 50-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.

Procedure:

- Standard Preparation: Prepare a stock solution of **1-Fluoro-2-methylpropan-2-amine** at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the 50:50 mobile phase mixture. Filter the solution through a 0.22 µm syringe filter before injection.
- Analysis: Inject the prepared standards and samples into the LC-MS system.
- Data Processing: Integrate the peak corresponding to **1-Fluoro-2-methylpropan-2-amine** and any impurity peaks. Use the calibration curve to quantify the amount of the main compound and any impurities. The mass spectrometer data will aid in the tentative identification of unknown impurities.^[4]

Potential Synthesis Pathway

The synthesis of fluorinated amines can be achieved through various organic chemistry routes. A plausible pathway for the synthesis of **1-Fluoro-2-methylpropan-2-amine** could involve the hydrofluorination of an appropriate aziridine precursor.^[5] The following diagram illustrates a generalized logical flow for such a synthesis.



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A plausible synthetic pathway for **1-Fluoro-2-methylpropan-2-amine**.

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